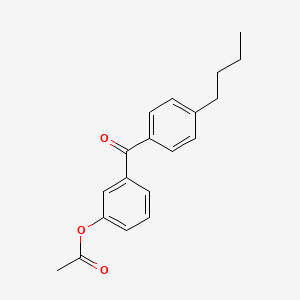

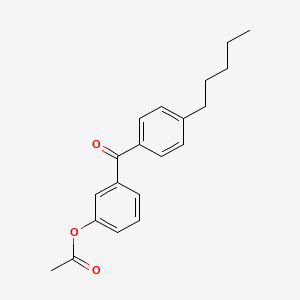

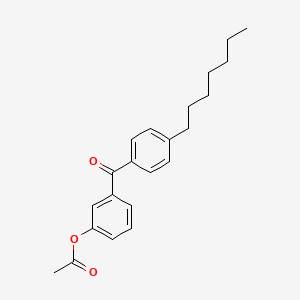

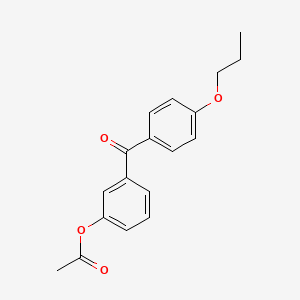

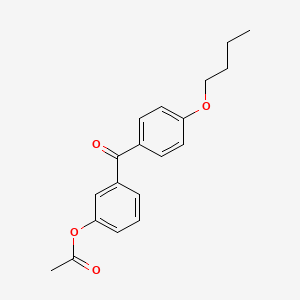

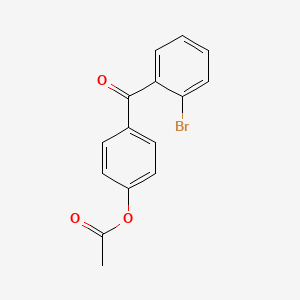

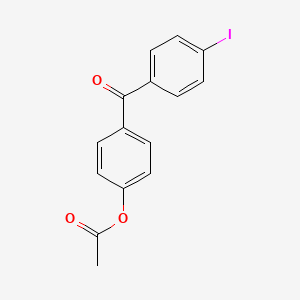

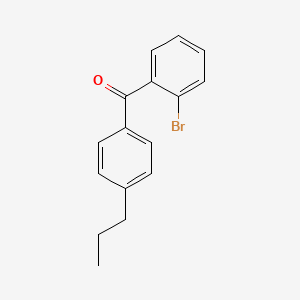

2-Bromo-4'-n-propylbenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Bromo-4’-n-propylbenzophenone, also known as BP-5, is an organic compound and a derivative of benzophenone. It participates in the manufacturing process of 1-acetamido-3-methyl-2-phenylimidazo .

Synthesis Analysis

The synthesis of 2-Bromo-4’-n-propylbenzophenone was achieved via a Friedel-Crafts acylation reaction involving 4-bromobenzoyl chloride, n-propylbenzene, and aluminum chloride .Molecular Structure Analysis

The molecular structure of 2-Bromo-4’-n-propylbenzophenone has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-4’-n-propylbenzophenone include a molecular weight of 303.19 g/mol. More detailed properties like hardness, topography, and hydrophilicity, which are known to be important parameters in the biological evaluation of materials, are not well-documented .Wissenschaftliche Forschungsanwendungen

Infrared Spectroscopy

2-Bromo-4’-n-propylbenzophenone: is utilized in infrared (IR) spectroscopy to study compound and solvent interactions. This technique is based on molecular vibrational transitions and is essential for identifying functional groups in organic and inorganic compounds. The compound’s IR spectral data can provide insights into its conformational analysis and solvent effects on carbonyl stretching vibrations .

Organic Synthesis

This compound serves as an intermediate in organic synthesis. It’s particularly significant in the α-bromination reaction of carbonyl compounds, which is a pivotal topic in organic chemistry. The α-brominated products derived from this reaction are crucial intermediates for the production of pharmaceuticals, pesticides, and other chemicals .

Pharmaceutical Chemistry

In pharmaceutical chemistry, 2-Bromo-4’-n-propylbenzophenone derivatives are employed to design compounds that increase the oxygen affinity of human hemoglobin and inhibit sickle erythrocytes. These derivatives have shown potential in creating treatments for conditions like sickle cell anemia .

Chemical Education

The compound is used in experimental teaching to engage junior undergraduates in chemical innovation experiments. It helps in reinforcing fundamental skills in chemistry experimentation among students and fosters innovation consciousness as well as practical aptitude .

Industrial Research

In industrial research, this compound is investigated for its applications in developing new materials and products. Its chemical structure and biological activity are studied to explore its use in various industries, including textiles, dyes, and cosmetics.

Eigenschaften

IUPAC Name |

(2-bromophenyl)-(4-propylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO/c1-2-5-12-8-10-13(11-9-12)16(18)14-6-3-4-7-15(14)17/h3-4,6-11H,2,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZJWLLALPZMUJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641772 |

Source

|

| Record name | (2-Bromophenyl)(4-propylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4'-n-propylbenzophenone | |

CAS RN |

64358-16-3 |

Source

|

| Record name | (2-Bromophenyl)(4-propylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.